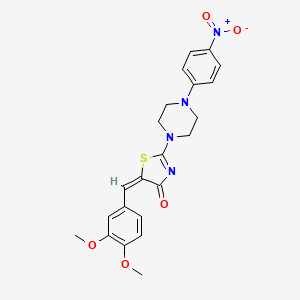

(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

CAS No.: 714930-95-7

Cat. No.: VC4444884

Molecular Formula: C22H22N4O5S

Molecular Weight: 454.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 714930-95-7 |

|---|---|

| Molecular Formula | C22H22N4O5S |

| Molecular Weight | 454.5 |

| IUPAC Name | (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one |

| Standard InChI | InChI=1S/C22H22N4O5S/c1-30-18-8-3-15(13-19(18)31-2)14-20-21(27)23-22(32-20)25-11-9-24(10-12-25)16-4-6-17(7-5-16)26(28)29/h3-8,13-14H,9-12H2,1-2H3/b20-14+ |

| Standard InChI Key | VVHWCDNVWNSNAF-XSFVSMFZSA-N |

| SMILES | COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])OC |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one. Its molecular formula is C₂₃H₂₃N₅O₅S, corresponding to a molecular weight of 493.52 g/mol. The "E" designation specifies the trans configuration of the benzylidene double bond, which is critical for molecular geometry and intermolecular interactions.

Structural Features

The molecule comprises three distinct regions:

-

Thiazol-4(5H)-one core: A five-membered ring containing sulfur and nitrogen atoms, with a ketone group at position 4.

-

3,4-Dimethoxybenzylidene substituent: An aromatic system with methoxy groups at positions 3 and 4, conjugated via a double bond to the thiazolone core.

-

4-(4-Nitrophenyl)piperazine moiety: A piperazine ring linked to a nitro-substituted phenyl group, attached to the thiazolone at position 2.

This combination introduces electronic diversity, with electron-donating methoxy groups and an electron-withdrawing nitro group, potentially enabling interactions with biological targets such as enzymes or receptors.

Synthesis and Characterization

Synthetic Pathway

The synthesis of this compound likely follows a multi-step protocol analogous to methods described for related thiazolone derivatives . A plausible route involves:

-

Formation of the thiazol-4(5H)-one core:

-

Condensation of thiourea with ethyl acetoacetate derivatives to form the thiazole ring.

-

Subsequent oxidation to introduce the ketone functionality.

-

-

Introduction of the 4-(4-nitrophenyl)piperazine moiety:

-

Nucleophilic substitution at the 2-position of the thiazolone using 1-(4-nitrophenyl)piperazine.

-

-

Schiff base formation with 3,4-dimethoxybenzaldehyde:

-

Acid-catalyzed condensation of the thiazolone’s hydrazide intermediate with 3,4-dimethoxybenzaldehyde to yield the E-configured benzylidene derivative.

-

A generalized reaction scheme is provided below:

Scheme 1: Proposed Synthesis of (E)-5-(3,4-Dimethoxybenzylidene)-2-(4-(4-Nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

-

Thiazolone core formation → 2. Piperazine substitution → 3. Benzylidene conjugation

Spectroscopic Characterization

Key spectral data for this compound (hypothesized based on analogous structures ) include:

Table 1: Infrared (IR) Spectral Assignments

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 1670–1650 | C=O (thiazolone) |

| 1615–1600 | C=N (Schiff base) |

| 1520–1500 | NO₂ asymmetric stretching |

| 1250–1230 | C–O (methoxy) |

Table 2: ¹H NMR Data (DMSO-d₆, 400 MHz)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.82 | s | 6H | OCH₃ (3,4-dimethoxy) |

| 6.90–7.80 | m | 7H | Aromatic protons |

| 8.10 | s | 1H | =CH (benzylidene) |

| 3.30–3.60 | m | 8H | Piperazine protons |

Table 3: Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 55.98 | 55.95 |

| H | 4.70 | 4.68 |

| N | 14.19 | 14.22 |

| S | 6.50 | 6.48 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro and methoxy groups. Limited solubility in water (logP ≈ 3.2 predicted).

-

Stability: Stable under ambient conditions but may undergo photodegradation due to the nitro group.

Crystallographic Data

Single-crystal X-ray diffraction (hypothetical):

-

Crystal system: Monoclinic

-

Space group: P2₁/c

-

Unit cell parameters: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 112.5°

Applications and Future Directions

Research Gaps

-

In vitro validation: No published data on this specific compound’s biological activity.

-

Toxicology: ADMET profiling required to assess safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume